4-(2,3-Dihydroindol-1-ylmethyl)benzamide
Description
4-(2,3-Dihydroindol-1-ylmethyl)benzamide is a benzamide derivative featuring a 2,3-dihydroindole moiety linked via a methylene group at the para position of the benzamide core. Its structure comprises a bicyclic dihydroindole (a partially saturated indole) attached to the benzamide scaffold, which may influence its physicochemical and pharmacological properties.
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-16(19)14-7-5-12(6-8-14)11-18-10-9-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNFKMBRHGYXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 4-(2,3-Dihydroindol-1-ylmethyl)benzamide, differing primarily in substituents, linker groups, or additional functional moieties:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- This contrasts with the simpler methylene-linked dihydroindole in the parent compound, which may reduce solubility.
- Linker Flexibility : The butyl linker in ’s isoindole derivative introduces conformational flexibility, which could influence pharmacokinetics compared to the rigid methylene linker in 4-(2,3-Dihydroindol-1-ylmethyl)benzamide.
Pharmacological Relevance
- IDO1 Inhibitors: Compounds such as N-(3-((1H-Indol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide () demonstrate potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, a target in cancer immunotherapy . The dihydroindole variant may lack this activity due to reduced aromaticity.
- Diuretics and Antihypertensives : ’s sulfamoyl-containing analogue highlights how dihydroindole-benzamide hybrids can be tailored for cardiovascular applications, leveraging sulfonamide’s diuretic effects.
- Kinase Modulation : The 2-oxoindole derivative () may interact with ATP-binding pockets in kinases, a property less likely in the saturated dihydroindole variant.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
